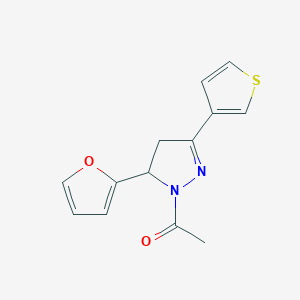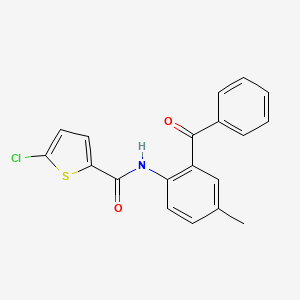![molecular formula C12H16ClN3O B2722209 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1049761-54-7](/img/structure/B2722209.png)
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2Z)-2-[(isopropylamino)methylene]-2,3-dihydro-4(1H)-quinazolinone . The InChI code for this compound is 1S/C12H15N3O/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11/h3-8,13-14H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.27 . It’s a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a detailed chemical database or a Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Corrosion Inhibitors
Research has shown that compounds with a quinazoline structure, similar to "2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride," have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlight the potential application of quinazoline derivatives in protecting metals from corrosion, which is crucial for extending the life of metal structures and components in various industrial applications (Kadhim et al., 2017).
Crystallographic Studies for Enzyme Binding
Crystallographic and molecular orbital studies on compounds structurally related to quinazolines, including investigations on antifolate drugs, have provided insights into the flexibility of amino groups in facilitating enzyme binding. Such studies are fundamental for designing more effective drugs by understanding how small changes in molecular structure can impact their interaction with biological targets (Hunt et al., 1980).
Synthesis of Organic Compounds
Research into the facile synthesis of oxazolines and thiazolines showcases the utility of compounds with functionalities similar to "this compound" in organic synthesis. These studies demonstrate innovative approaches to creating valuable chemical structures that can serve as key intermediates in pharmaceuticals, agrochemicals, and materials science (Katritzky et al., 2004).
Mécanisme D'action
The mechanism of action of this compound is not specified in the resources I have. It’s possible that the mechanism of action could vary depending on the context in which the compound is used, such as in drug development or material synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11;/h3-6,8,13H,7H2,1-2H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHFQGMLGMBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)